![molecular formula C17H15N3O4S B2819594 N-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide CAS No. 863004-00-6](/img/structure/B2819594.png)
N-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide
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Description
N-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide, also known as NOABA, is a chemical compound that has attracted attention in scientific research due to its potential use in the development of new drugs. NOABA belongs to the class of benzothiazepines, which have been widely studied for their therapeutic properties.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzothiazepine derivatives, including those related to the queried compound, involves reactions that yield novel structures with potential for diverse applications. A derivative was synthesized through a reaction involving o-aminothiophenol, illustrating the compound's utility in creating complex molecules with specific chemical properties (C. T. Nguyen, H. Bui, D. H. Nguyen, 2018). This synthesis process highlights the flexibility and potential of benzothiazepine derivatives in chemical research and development.
Antioxidant and Anti-inflammatory Potential
Research on similar benzothiazepine compounds has demonstrated significant antioxidant and anti-inflammatory activities. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant properties, showcasing good efficacy in several assays (Satish Koppireddi et al., 2013). This suggests potential applications in developing treatments for conditions involving oxidative stress and inflammation.
Anticonvulsant Testing
A series of novel 4-amino-1,4-benzodiazepine-2,5-diones, which share structural similarities with the queried compound, were synthesized and tested for anticonvulsant activity. Although minimal activity and toxicity were reported, this research direction indicates the potential of benzothiazepine derivatives in neuroscience, particularly in exploring new treatments for seizures and related neurological conditions (T. T. Tita, M. Kornet, 1987).
Antimicrobial Activity
N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and systematically analyzed for their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). One derivative showed significant potency, indicating that benzothiazepine derivatives could be explored for novel antimicrobial agents (S. Chaudhari et al., 2020). This highlights the potential utility of these compounds in addressing antibiotic resistance.
Molecular Docking and Drug Delivery
Benzodiazepines, including benzothiazepine derivatives, have been studied for their inclusion complex formation with β-cyclodextrin, enhancing drug solubility and stability. This research suggests the application of such compounds in improving pharmaceutical formulations, making drugs more effective and easier to administer (M. V. Papezhuk et al., 2020).
properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-16(18-12-5-7-13(8-6-12)20(23)24)11-19-14-3-1-2-4-15(14)25-10-9-17(19)22/h1-8H,9-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJOWDLGJTKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide |
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